Amino-PEG12-alcohol

Catalog No.
S518557
CAS No.
933789-97-0
M.F
C24H51NO12
M. Wt
545.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG12-alcohol

CAS Number

933789-97-0

Product Name

Amino-PEG12-alcohol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C24H51NO12

Molecular Weight

545.7 g/mol

InChI

InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2

InChI Key

JPIQEMLLJLGGFV-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG12-alcohol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N

Description

The exact mass of the compound Amino-PEG12-alcohol is 545.3411 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Conjugation Linker

One of the primary applications of Amino-PEG12-alcohol is as a conjugation linker. Its structure combines two key functional groups:

  • Amino group (NH2)

    This group allows Amino-PEG12-alcohol to react with various molecules containing carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyls (ketones and aldehydes) []. This ability makes it useful for attaching various moieties to target molecules in research settings [, ].

  • Hydroxyl group (OH)

    The presence of a hydroxyl group provides an additional benefit. It allows for further derivatization of the linker after conjugation. This means researchers can introduce new functionalities after the initial attachment, enabling them to tailor the molecule for specific research needs [].

Here are some examples of how Amino-PEG12-alcohol's conjugation properties are utilized in research:

  • Antibody-Drug Conjugates (ADCs): Researchers are actively exploring the use of Amino-PEG12-alcohol in the development of ADCs. ADCs are powerful tools in cancer therapy, combining antibodies with cytotoxic drugs. Amino-PEG12-alcohol can be used to link the antibody to the drug molecule, facilitating targeted drug delivery to cancer cells.

Amino-PEG12-alcohol is a polyethylene glycol derivative characterized by the presence of an amino group and a hydroxyl group. Its chemical formula is C24H51NO12, and it has a molecular weight of approximately 513.68 g/mol. This compound is soluble in water, making it particularly useful in biological applications. The amino group allows for various

Due to its functional groups:

  • Esterification: The amino group can react with carboxylic acids to form amides, while the hydroxyl group can react with acid chlorides to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in reactions with activated esters such as N-hydroxysuccinimide esters.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hemiacetals or acetals .

These reactions make Amino-PEG12-alcohol a valuable linker in bioconjugation and drug delivery systems.

Amino-PEG12-alcohol exhibits low toxicity and good biocompatibility, making it suitable for use in pharmaceutical applications. Its hydrophilic nature enhances the solubility of conjugated drugs, improving their pharmacokinetic properties. Additionally, the compound's ability to form stable conjugates with biomolecules allows for targeted drug delivery and improved therapeutic efficacy .

The synthesis of Amino-PEG12-alcohol typically involves the following steps:

  • Starting Material: Begin with a suitable polyethylene glycol derivative that has been functionalized with an amino group.
  • Hydroxyl Group Introduction: The introduction of the hydroxyl group can be achieved through various methods, including reduction of corresponding carbonyl compounds or by using specific reagents that add hydroxyl functionalities.
  • Purification: The final product is purified through techniques such as dialysis or chromatography to remove unreacted starting materials and by-products .

This synthetic route ensures high yields and purity of Amino-PEG12-alcohol.

Amino-PEG12-alcohol is employed in various fields:

  • Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules.
  • Drug Delivery Systems: The compound enhances the solubility and stability of therapeutic agents.
  • Diagnostics: It is used in the development of diagnostic agents due to its ability to conjugate with various biomolecules.
  • Research: Amino-PEG12-alcohol is utilized in studies involving protein labeling and modification .

Studies on Amino-PEG12-alcohol focus on its interactions with biomolecules. The compound's amino and hydroxyl groups facilitate binding with proteins, nucleic acids, and other macromolecules. Research indicates that these interactions can enhance the delivery of therapeutic agents while minimizing adverse effects. For instance, conjugates formed with Amino-PEG12-alcohol show improved stability and bioavailability compared to non-conjugated counterparts .

Amino-PEG12-alcohol shares similarities with other polyethylene glycol derivatives but has unique features that distinguish it:

Compound NameFunctional GroupsUnique Features
Amino-PEG4-alcoholAmino, HydroxylShorter chain length; less hydrophilic
Amino-PEG8-alcoholAmino, HydroxylIntermediate chain length; moderate solubility
Methoxy-PEG12-alcoholMethoxy, HydroxylLacks amino functionality; primarily used for solubility
Dipeptide-PEG12Peptide bond, HydroxylIncorporates peptide linkages; enhances biological activity

Amino-PEG12-alcohol's longer polyethylene glycol chain offers enhanced solubility and flexibility compared to shorter analogs, making it particularly effective for drug delivery applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Exact Mass

545.3411

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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